2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester
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Overview
Description
2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester is an organic compound with the molecular formula C7H11BrO2 It is a derivative of cyclopropane, featuring a bromomethyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester typically involves the bromination of cyclopropanecarboxylic acid derivatives. One common method includes the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst, followed by esterification with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclopropane derivatives with various functional groups.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Major products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the strain in the cyclopropane ring, which makes the compound more reactive compared to other cyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid ethyl ester: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethyl-cyclopropanecarboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Cyclopropanecarboxylic acid methyl ester: Similar ester group but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNGMQKDDMMQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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